molecular formula C28H22N2O5S B14953458 3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14953458
M. Wt: 498.6 g/mol
InChI Key: TUQMNKGVQIPMTN-BZZOAKBMSA-N
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Description

3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzothiazole and benzofuran intermediates, followed by their coupling and subsequent functionalization to introduce the hydroxy, methoxy, and carbonyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group or an alkyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl group would produce an alcohol or alkane.

Scientific Research Applications

3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, which can modulate the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C28H22N2O5S

Molecular Weight

498.6 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C28H22N2O5S/c1-15-12-18-13-17(8-11-21(18)35-15)25(31)23-24(16-6-4-3-5-7-16)30(27(33)26(23)32)28-29-20-10-9-19(34-2)14-22(20)36-28/h3-11,13-15,24,31H,12H2,1-2H3/b25-23-

InChI Key

TUQMNKGVQIPMTN-BZZOAKBMSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)C4=NC5=C(S4)C=C(C=C5)OC)C6=CC=CC=C6)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)C4=NC5=C(S4)C=C(C=C5)OC)C6=CC=CC=C6)O

Origin of Product

United States

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